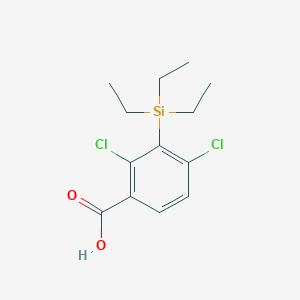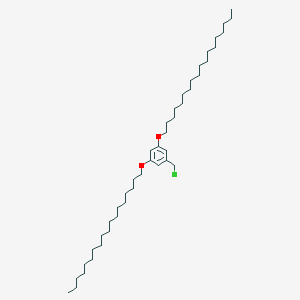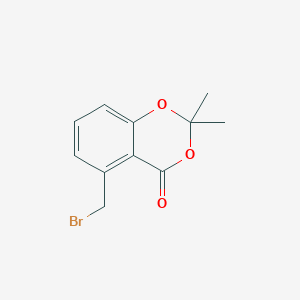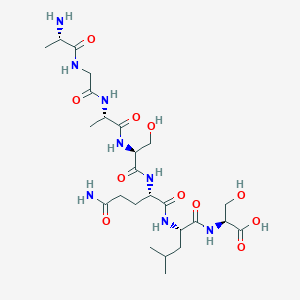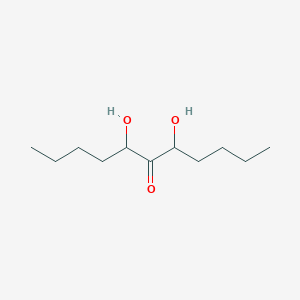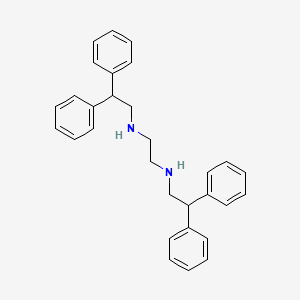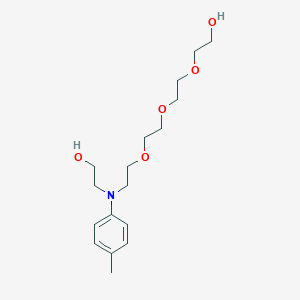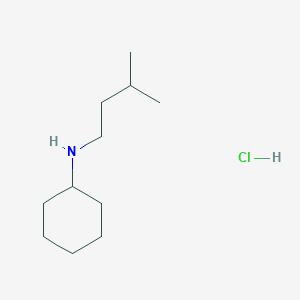
N-(3-Methylbutyl)cyclohexanamine--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methylbutyl)cyclohexanamine–hydrogen chloride (1/1) is a chemical compound with the molecular formula C11H23N·HCl. It is also known as N-(3-methylbutyl)cyclohexylamine hydrochloride. This compound is a derivative of cyclohexanamine, where the amine group is substituted with a 3-methylbutyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylbutyl)cyclohexanamine typically involves the alkylation of cyclohexanamine with 3-methylbutyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(3-Methylbutyl)cyclohexanamine–hydrogen chloride may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The final product is often purified through recrystallization or distillation to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylbutyl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N-(3-Methylbutyl)cyclohexanamine–hydrogen chloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Methylbutyl)cyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanamine: The parent compound without the 3-methylbutyl substitution.
N-(2-Methylbutyl)cyclohexanamine: A similar compound with a different alkyl substitution.
N-(3-Methylbutyl)benzylamine: A compound with a benzyl group instead of a cyclohexyl group.
Uniqueness
N-(3-Methylbutyl)cyclohexanamine–hydrogen chloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylbutyl group can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Properties
CAS No. |
477588-44-6 |
|---|---|
Molecular Formula |
C11H24ClN |
Molecular Weight |
205.77 g/mol |
IUPAC Name |
N-(3-methylbutyl)cyclohexanamine;hydrochloride |
InChI |
InChI=1S/C11H23N.ClH/c1-10(2)8-9-12-11-6-4-3-5-7-11;/h10-12H,3-9H2,1-2H3;1H |
InChI Key |
YIRVMSUVBMTFMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1CCCCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


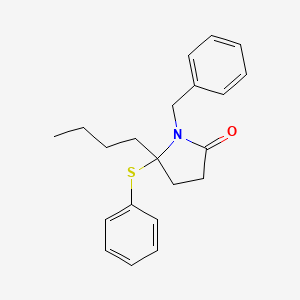
![(3R,4S)-4-hydroxy-3-methyl-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12586135.png)

![N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12586145.png)
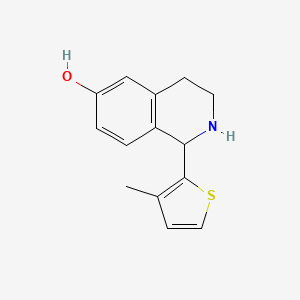

![6-[2-(2-Bromoprop-2-en-1-yl)phenoxy]-3-methylhex-1-en-4-yn-3-ol](/img/structure/B12586163.png)
